1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-
Brand Name: Vulcanchem
CAS No.: 127945-76-0
VCID: VC17096404
InChI: InChI=1S/C10H11N5O3/c11-3-6-4-15(5-18-2-1-16)8-7(6)9(17)14-10(12)13-8/h4,16H,1-2,5H2,(H3,12,13,14,17)
SMILES:
Molecular Formula: C10H11N5O3
Molecular Weight: 249.23 g/mol

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-

CAS No.: 127945-76-0

Cat. No.: VC17096404

Molecular Formula: C10H11N5O3

Molecular Weight: 249.23 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- - 127945-76-0

Specification

CAS No. 127945-76-0
Molecular Formula C10H11N5O3
Molecular Weight 249.23 g/mol
IUPAC Name 2-amino-7-(2-hydroxyethoxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C10H11N5O3/c11-3-6-4-15(5-18-2-1-16)8-7(6)9(17)14-10(12)13-8/h4,16H,1-2,5H2,(H3,12,13,14,17)
Standard InChI Key YTXJFKGPFBCZAQ-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(N1COCCO)N=C(NC2=O)N)C#N

Introduction

Structural and Chemical Characteristics

Core Architecture and Substituent Effects

The pyrrolo[2,3-d]pyrimidine scaffold consists of a bicyclic system merging pyrrole and pyrimidine rings. Key structural features of this derivative include:

  • Position 2: An amino group (-NH2) that enhances hydrogen-bonding potential and interaction with biological targets.

  • Position 5: A carbonitrile (-CN) group, which contributes to electronic effects and metabolic stability.

  • Position 7: A (2-hydroxyethoxy)methyl substituent (-CH2-O-CH2-CH2-OH), improving solubility and pharmacokinetic properties compared to non-polar analogs .

The presence of the 4-oxo group introduces a ketone functionality, further diversifying reactivity and binding modes.

Synthetic Methodologies

Cyclocondensation Strategy

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves cyclocondensation reactions between 2-amino-pyrrole-3-carbonitrile precursors and active methylene compounds. For this derivative, a plausible route includes:

  • Starting Material: 2-Amino-1H-pyrrole-3-carbonitrile derivative.

  • Reagent: (2-Hydroxyethoxy)methyl chloride or equivalent electrophile.

  • Conditions: Reflux in acetic acid with catalytic HCl, facilitating nucleophilic substitution at position 7 .

  • Purification: Column chromatography on silica gel to isolate the target compound .

Key Reaction:

2-Amino-pyrrole-3-carbonitrile+(2-Hydroxyethoxy)methyl chlorideAcOH, HClTarget Compound\text{2-Amino-pyrrole-3-carbonitrile} + \text{(2-Hydroxyethoxy)methyl chloride} \xrightarrow{\text{AcOH, HCl}} \text{Target Compound}

Challenges and Optimization

  • Regioselectivity: Ensuring substitution at position 7 requires careful control of reaction conditions.

  • Byproduct Formation: Competing reactions at other positions necessitate optimized stoichiometry and temperature .

Biological Activities and Mechanisms

Antiviral Activity

Derivatives with hydrophilic substituents, such as the (2-hydroxyethoxy)methyl group, show enhanced activity against RNA viruses:

  • Viral Replication Inhibition: Mechanistic studies suggest interference with viral RNA polymerase or protease function .

Antimicrobial Effects

Structural analogs demonstrate broad-spectrum activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL .

Structure-Activity Relationship (SAR) Insights

SubstituentBiological ImpactRationale
Amino group (position 2)Enhanced kinase bindingHydrogen bonding with ATP-binding pockets
Carbonitrile (position 5)Improved metabolic stabilityElectron-withdrawing effect reduces oxidative degradation
(2-Hydroxyethoxy)methyl (position 7)Increased solubility and bioavailabilityHydrophilic moiety enhances water solubility and tissue penetration

Comparative Analysis with Related Derivatives

CompoundSubstituentsActivityReference
7a (from literature)Urea at position 7Anticancer (IC₅₀ = 12 µM)
8b (from literature)Thiourea at position 7Antiviral (EC₅₀ = 5 µM)
Target Compound(2-Hydroxyethoxy)methyl at position 7Predicted dual anticancer/antiviral activityN/A

Future Directions and Applications

  • Drug Delivery Systems: Leveraging the (2-hydroxyethoxy)methyl group for nanoparticle-based formulations.

  • Combination Therapies: Synergistic effects with existing chemotherapeutics or antivirals.

  • Targeted Modifications: Introducing fluorinated or isotopic labels for pharmacokinetic studies .

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